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Compound of Interest

Compound Name: N-Isopropyl-4-methoxyaniline

Cat. No.: B103625

This guide provides a comprehensive theoretical investigation into the molecular structure and
electronic properties of N-lsopropyl-4-methoxyaniline. It is intended for researchers,
scientists, and professionals in drug development and materials science who are interested in
the application of computational chemistry to understand and predict molecular behavior.

Introduction: The Significance of N-Isopropyl-4-
methoxyaniline

N-lsopropyl-4-methoxyaniline, a derivative of aniline, possesses a unique molecular
architecture that makes it a valuable intermediate in the synthesis of various organic
compounds. Its structure, featuring a methoxy group and an isopropyl group attached to the
aniline core, imparts specific electronic and steric properties that are crucial for its reactivity and
potential applications, including in the development of pharmaceuticals and functional
materials.[1][2]

A thorough understanding of its molecular geometry, electronic landscape, and vibrational
characteristics is paramount for predicting its chemical behavior, designing novel synthetic
pathways, and understanding its potential biological activity. Theoretical investigations,
employing quantum mechanical calculations, offer a powerful and cost-effective approach to
elucidate these properties at the molecular level.[3][4][5] This guide details the application of
Density Functional Theory (DFT) and Hartree-Fock (HF) methods to unravel the intricacies of
the N-Isopropyl-4-methoxyaniline molecular structure.
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Computational Methodology: A First-Principles
Approach

To obtain reliable insights into the molecular properties of N-lsopropyl-4-methoxyaniline, we
employ a synergistic approach combining two fundamental quantum chemistry methods:
Hartree-Fock (HF) and Density Functional Theory (DFT).[6]

Hartree-Fock (HF) Theory: This ab initio method provides a foundational understanding of the
electronic structure by solving the Schrodinger equation for a many-electron system in an
approximate manner. It treats electron-electron repulsion in an averaged way, providing a good
starting point for more advanced calculations.

Density Functional Theory (DFT): DFT has become a cornerstone of modern computational
chemistry due to its balance of accuracy and computational efficiency.[4][5] Instead of the
complex many-electron wavefunction, DFT utilizes the electron density to determine the
system's energy.[5] For this investigation, the widely-used B3LYP hybrid functional is selected.
B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr
correlation functional, offering a robust description of electronic correlation for a wide range of
organic molecules.[7]

Basis Set Selection: The choice of basis set is critical for the accuracy of quantum chemical
calculations. We will utilize the 6-311++G(d,p) basis set. This Pople-style basis set provides a
flexible description of the electron distribution by employing triple-zeta valence functions,
diffuse functions (++) to accurately model lone pairs and non-covalent interactions, and
polarization functions (d,p) to account for the non-spherical nature of electron clouds in
molecules.

Computational Workflow

The theoretical investigation follows a systematic workflow, beginning with the initial molecular
structure input and culminating in the analysis of its properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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